molecular formula C8H16O2 B8369820 4,4-Dimethyl-pentanoic acid methyl ester

4,4-Dimethyl-pentanoic acid methyl ester

Cat. No. B8369820
M. Wt: 144.21 g/mol
InChI Key: YSEQYIDUBUJABL-UHFFFAOYSA-N
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Patent
US07732449B2

Procedure details

4,4-Dimethyl-pent-2-enoic acid methyl ester (8.52 g, 60.0 mmol) was dissolved in MeOH (30 mL) and ethyl acetate (30 mL). Palladium on carbon (10 wt %) (˜50 mg) was added to the reaction and was placed under a H2 balloon (1 atm). The reaction was allowed to stir for 12 hours, flushed with nitrogen and filtered over a pad of celite. Evaporated to provide 4,4-dimethyl-pentanoic acid methyl ester (7.0 g, 48.5 mmol, 81%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 0.89 (s, 9H), 1.53-1.57 (m, 2H), 2.26-2.30 (m, 2H), 3.67 (s, 3H).
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH:4]=[CH:5][C:6]([CH3:9])([CH3:8])[CH3:7]>CO.C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
8.52 g
Type
reactant
Smiles
COC(C=CC(C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered over a pad of celite
CUSTOM
Type
CUSTOM
Details
Evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.5 mmol
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.